4-(1-Hydroxyethyl)benzene-1,2-diol

Descripción general

Descripción

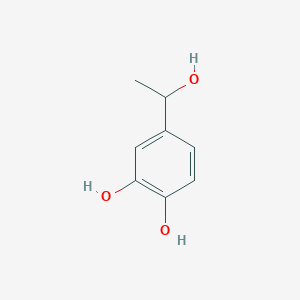

4-(1-Hydroxyethyl)benzene-1,2-diol, also known as hydroxytyrosol, is a naturally occurring phenolic compound found in olive oil. It has garnered significant attention due to its potent antioxidant properties and potential health benefits. The molecular formula of this compound is C8H10O3, and it is characterized by the presence of a hydroxyethyl group attached to a benzene ring with two hydroxyl groups.

Análisis Bioquímico

Biochemical Properties

4-(1-Hydroxyethyl)benzene-1,2-diol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. The compound inhibits these enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, this compound interacts with nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. By activating Nrf2, the compound enhances the cellular antioxidant defense mechanism .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In endothelial cells, it promotes nitric oxide production, leading to vasodilation and improved blood flow. In neuronal cells, it protects against oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase . Furthermore, this compound modulates cell signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for cell survival, proliferation, and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the synthesis of inflammatory mediators . It also activates the Nrf2 pathway by disrupting the interaction between Nrf2 and its inhibitor, Keap1. This activation leads to the transcription of antioxidant genes, enhancing the cellular defense against oxidative stress . Additionally, this compound modulates gene expression by influencing epigenetic mechanisms, such as histone acetylation and DNA methylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that continuous exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged anti-inflammatory effects . The compound’s efficacy may decrease over time due to potential degradation or metabolic conversion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reduced oxidative stress, improved cardiovascular function, and enhanced cognitive performance . At high doses, it may cause adverse effects, including gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its beneficial effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of glucuronide and sulfate conjugates . These metabolites are then excreted via the urine. The compound also influences metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . The compound accumulates in tissues with high metabolic activity, such as the liver, kidneys, and brain . Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its localization. For instance, in the mitochondria, the compound enhances mitochondrial function and reduces oxidative stress . In the nucleus, it modulates gene expression by interacting with transcription factors and influencing epigenetic modifications . Targeting signals and post-translational modifications play a crucial role in directing this compound to specific cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)benzene-1,2-diol can be achieved through several methods. One common approach involves the hydroxylation of tyrosol, a phenolic compound found in olive oil. This reaction typically employs hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as iron or copper ions .

Another synthetic route involves the reduction of 3,4-dihydroxyphenylacetic acid using reducing agents like sodium borohydride. This method yields this compound with high purity and efficiency .

Industrial Production Methods

Industrial production of this compound often involves the extraction of hydroxytyrosol from olive leaves and olive mill wastewater. The extraction process typically includes solvent extraction, followed by purification steps such as chromatography to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Iron ions, copper ions

Major Products Formed

Quinones: Formed through oxidation reactions

Catechol Derivatives: Formed through reduction reactions

Substituted Phenols: Formed through substitution reactions

Aplicaciones Científicas De Investigación

4-(1-Hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(1-Hydroxyethyl)benzene-1,2-diol primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates the expression of various components of the inflammatory response, possibly through the nuclear factor-kappa B (NF-kB) pathway .

Comparación Con Compuestos Similares

4-(1-Hydroxyethyl)benzene-1,2-diol can be compared with other similar compounds such as catechol, resorcinol, and hydroquinone:

Catechol (1,2-dihydroxybenzene): Similar structure but lacks the hydroxyethyl group.

Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positioning, used in the production of resins and adhesives.

Hydroquinone (1,4-dihydroxybenzene): Used in photographic development and as a skin-lightening agent.

The uniqueness of this compound lies in its hydroxyethyl group, which enhances its antioxidant properties and broadens its range of applications.

Actividad Biológica

4-(1-Hydroxyethyl)benzene-1,2-diol, also known as C8H10O3 , is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H10O3

- Molecular Weight : 154.16 g/mol

- CAS Number : 18458355

- Chemical Structure :

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

- Mechanism : The compound donates hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage to biomolecules such as DNA and lipids .

Antimicrobial Properties

Several studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting their growth.

- Case Study : In a study published in Molecules, the compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food and cosmetic applications .

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory properties. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.

- Research Findings : A study indicated that treatment with this compound reduced inflammation markers in animal models of arthritis, highlighting its therapeutic potential for inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms.

- Mechanism of Action : The compound affects cell cycle regulation and promotes programmed cell death in tumor cells, making it a candidate for further investigation in cancer therapy .

Comparative Analysis of Biological Activities

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are essential. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safe usage guidelines.

Toxicological Studies

Propiedades

IUPAC Name |

4-(1-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXKYYNKSCBYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594042 | |

| Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37491-94-4 | |

| Record name | 4-(1-Hydroxyethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.